2-bromo-9H-tioxanten-9-ona

Descripción general

Descripción

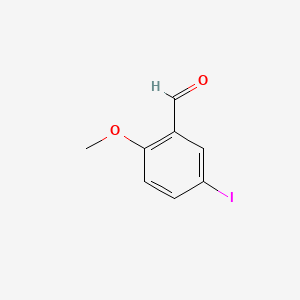

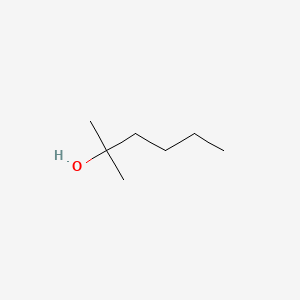

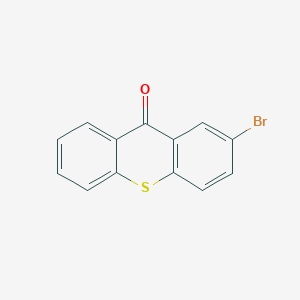

2-Bromo-9H-thioxanthen-9-one: is a heterocyclic compound with a thioxanthone core structure. It is characterized by the presence of a bromine atom at the second position of the thioxanthone ring. Thioxanthones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material sciences .

Aplicaciones Científicas De Investigación

Chemistry:

Photoinitiators: Thioxanthone derivatives, including 2-bromo-9H-thioxanthen-9-one, are used as photoinitiators in polymerization reactions.

Biology and Medicine:

Antitumor Agents: Thioxanthone derivatives have shown potential as antitumor agents.

Photosensitizers: These compounds are used as photosensitizers in photodynamic therapy.

Industry:

Mecanismo De Acción

Target of Action

It is known that thioxanthone derivatives, to which 2-bromo-9h-thioxanthen-9-one belongs, are often used in photopolymerization processes . They act as photoinitiators, absorbing energy and initiating a chemical reaction.

Mode of Action

2-Bromo-9H-thioxanthen-9-one, as a thioxanthone derivative, is likely to interact with its targets by absorbing energy from light. This energy absorption can cause the molecule to enter an excited state, which can then trigger various chemical reactions . The exact nature of these interactions and the resulting changes would depend on the specific context in which 2-bromo-9H-thioxanthen-9-one is used.

Biochemical Pathways

The biochemical pathways affected by 2-bromo-9H-thioxanthen-9-one are likely related to the process of photopolymerization. In this context, 2-bromo-9H-thioxanthen-9-one could potentially influence the polymerization of certain monomers, affecting the formation and properties of the resulting polymer . The downstream effects would depend on the specific monomers involved and the conditions under which the polymerization occurs.

Result of Action

The molecular and cellular effects of 2-bromo-9H-thioxanthen-9-one’s action would be closely tied to its role as a photoinitiator in photopolymerization processes. By absorbing energy and initiating chemical reactions, 2-bromo-9H-thioxanthen-9-one could influence the formation of polymers and thus affect the properties of the resulting material .

Action Environment

The action, efficacy, and stability of 2-bromo-9H-thioxanthen-9-one can be influenced by various environmental factors. For instance, the presence and intensity of light would be crucial given 2-bromo-9H-thioxanthen-9-one’s role as a photoinitiator . Other factors, such as temperature and the presence of other chemicals, could also play a role.

Análisis Bioquímico

Biochemical Properties

It is known that thioxanthone derivatives, which include 2-bromo-9H-thioxanthen-9-one, have intriguing optical properties . The presence of an amino group alone can increase the fluorescence quantum yield 100 times .

Cellular Effects

Thioxanthone derivatives have been shown to be initiators in two-photon polymerization . This process involves the absorption of two photons, which excites the initiators to triplet states . This can lead to various cellular effects, but specific effects of 2-bromo-9H-thioxanthen-9-one on cells are not currently known.

Molecular Mechanism

Thioxanthone derivatives have been shown to absorb UV radiation and violet light, emitting (weakly) red light as a consequence of different geometries at ground and excited states

Temporal Effects in Laboratory Settings

It is known that thioxanthone derivatives have excellent solubility and maintain high two-photon absorption cross sections at the wavelength of interest (800 nm) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Classical Condensation: One common method involves the condensation of a salicylic acid with a phenol derivative.

Aryl Aldehyde with Phenol Derivative: Another approach uses an aryl aldehyde with a phenol derivative.

Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.

O-Haloarenecarboxylic Acid with Arynes: This approach uses an o-haloarenecarboxylic acid with arynes.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Bromo-9H-thioxanthen-9-one can undergo substitution reactions, particularly with nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thioxanthone derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.

Reduction Products: Reduction can yield thioxanthene derivatives.

Comparación Con Compuestos Similares

2,7-Dibromo-9H-thioxanthen-9-one: This compound has two bromine atoms and exhibits similar chemical properties.

2-Bromo-1,1’-biphenyl: Another brominated compound with comparable reactivity.

Uniqueness:

Selective Reactivity:

Biological Activity: Its potential as an antitumor agent and photosensitizer sets it apart from other similar compounds.

Propiedades

IUPAC Name |

2-bromothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYDXFFMXDJBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312323 | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20077-10-5 | |

| Record name | 2-bromo-9H-thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.